

Application Notes and Protocols: Diazene-Directed Assembly for Hodgkinsine B Synthesis

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Compound of Interest		
Compound Name:	Hodgkinsine B	
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These application notes provide a detailed overview and experimental protocols for the total synthesis of (–)-**Hodgkinsine B**, a complex polycyclic alkaloid. The featured methodology, developed by Lindovska and Movassaghi, employs a convergent and diazene-directed assembly of cyclotryptamine fragments. This innovative approach allows for the stereocontrolled construction of the intricate carbon skeleton of **Hodgkinsine B**, including its challenging quaternary stereocenters.

The synthesis is characterized by its modularity, enabling the strategic union of distinct cyclotryptamine units. Key transformations include Rh- and Ir-catalyzed C–H amination reactions for the functionalization of the monomeric building blocks, a novel silver-promoted synthesis of aryl-alkyl diazenes, and a final photoextrusion of dinitrogen to forge the critical C–C bonds. This methodology offers a robust and stereoselective route to a class of biologically active natural products, providing a valuable tool for synthetic chemists and researchers in drug discovery.[1][2][3]

Quantitative Data Summary

The following tables summarize the yields and key quantitative parameters for the synthesis of (–)-**Hodgkinsine B** and its precursors.

Table 1: Synthesis of Key Intermediates



Step	Intermediate	Reagents and Conditions	Yield (%)	Notes
1	C3a- bromocyclotrypta mine ((+)-26)	(S)-TRIP, N1- Teoc-tryptamine methyl carbamate	99	94% enantiomeric excess.[2]
2	Sulfamate ester ((+)-34)	Rh-catalysis, dimeric diazene ((+)-32)	58	[2]
3	Trimeric diazene (+)-38	AgOTf, DTBMP, CH ₂ Cl ₂ , 22 °C	Not specified	
4	Deprotected trimer	TBAF	High	_

Table 2: Final Steps in the Synthesis of (-)-Hodgkinsine B

Step	Product	Reagents and Conditions	Yield (%)	Precursor
1	(–)-Hodgkinsine B (3)	Red-Al	68	Deprotected trimer

Experimental Protocols

The following are detailed experimental protocols for the key steps in the diazene-directed synthesis of (–)-**Hodgkinsine B**.

Protocol 1: Synthesis of C3a-bromocyclotryptamine ((+)-26)

This protocol describes the enantioselective bromocyclization to form the key cyclotryptamine building block.



- To a solution of N1-Teoc-tryptamine methyl carbamate in a suitable solvent, add the chiral phosphoric acid catalyst (S)-3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphonate ((S)-TRIP).
- Cool the reaction mixture to the specified temperature.
- Add the brominating agent (e.g., NBS) portion-wise over a set period.
- Monitor the reaction by TLC or LC-MS until completion.
- Upon completion, quench the reaction with a suitable quenching agent.
- Extract the product with an organic solvent and wash the organic layer with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to afford C3a-bromocyclotryptamine ((+)-26).[2]

Protocol 2: Rh-catalyzed C-H Amination for Sulfamate Ester ((+)-34) Synthesis

This protocol details the C-H amination of the dimeric diazene intermediate.

- In a glovebox, charge a reaction vessel with the dimeric diazene ((+)-32), a rhodium catalyst (e.g., Rh₂(esp)₂), an oxidant (e.g., PhI(OAc)₂), and a magnesium oxide.
- Add a solution of the appropriate sulfamate reagent in a dry, degassed solvent.
- Stir the reaction mixture at room temperature for the specified time.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, filter the reaction mixture through a pad of Celite.
- Concentrate the filtrate under reduced pressure.



 Purify the crude product by flash column chromatography to yield the sulfamate ester ((+)-34).[2]

Protocol 3: Silver-Promoted Diazene Formation

This protocol describes the coupling of a hydrazine nucleophile with a C3a-bromocyclotryptamine.

- To a solution of the C3a-bromocyclotryptamine and an electronically attenuated hydrazine in a suitable solvent (e.g., CH₂Cl₂), add a silver salt (e.g., AgOTf) and a non-nucleophilic base (e.g., DTBMP).
- Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.
- Filter the reaction mixture through Celite and concentrate the filtrate.
- Purify the resulting diazene by column chromatography.[1]

Protocol 4: Photoextrusion of Dinitrogen and Final Reduction to (–)-Hodgkinsine B

This protocol outlines the final steps to form the core structure of **Hodgkinsine B**.

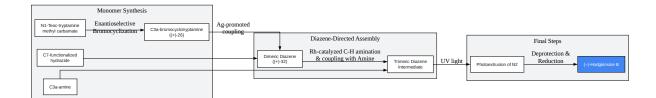
- Prepare a solution of the trimeric diazene intermediate in a suitable solvent in a quartz reaction vessel.
- Irradiate the solution with a UV lamp (e.g., 300 nm) at room temperature while stirring.
- Monitor the reaction for the disappearance of the diazene starting material.
- Upon completion, remove the solvent under reduced pressure.
- The resulting crude product is then subjected to a deprotection step (e.g., with TBAF) to remove any protecting groups.
- Finally, dissolve the deprotected intermediate in a suitable solvent and treat with a reducing agent like Red-Al to afford (–)-Hodgkinsine B.[1]



• Purify the final product by chromatography.

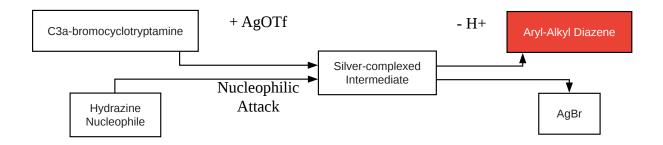
Visualizations

The following diagrams illustrate the key logical and experimental workflows in the synthesis of (–)-**Hodgkinsine B**.



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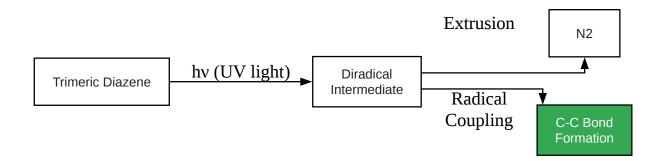
Caption: Overview of the convergent synthesis of (–)-**Hodgkinsine B**.



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Caption: Key steps in the silver-promoted diazene formation.





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Caption: Mechanism of photoextrusion and C-C bond formation.

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